N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-9-10-18-19(12-17)27-21(23-18)24(14-15-6-5-11-22-13-15)20(25)16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCKLPTZHHUKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methoxythiophenol
A mixture of 2-amino-4-methoxythiophenol (10 mmol) and chloroacetyl chloride (12 mmol) in dichloromethane (50 mL) is stirred at 0°C for 1 hour, followed by reflux at 40°C for 6 hours. The intermediate undergoes intramolecular cyclization to form 6-methoxybenzo[d]thiazole-2-carboxylic acid, which is decarboxylated using copper powder in quinoline at 180°C.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Chloroacetyl chloride, DCM | 40°C | 6 h | 78% |
| Decarboxylation | Cu, Quinoline | 180°C | 3 h | 85% |
N-Alkylation with Pyridin-3-ylmethyl Bromide
The benzothiazol-2-amine is alkylated using pyridin-3-ylmethyl bromide under basic conditions.
Alkylation Protocol
6-Methoxybenzo[d]thiazol-2-amine (5 mmol) is dissolved in anhydrous DMF (20 mL). Sodium hydride (60% dispersion, 6 mmol) is added at 0°C, followed by pyridin-3-ylmethyl bromide (6 mmol). The reaction is stirred at room temperature for 12 hours. The product, N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine, is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Optimization Data
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| NaH | DMF | 12 | 72% |
| K₂CO₃ | DMF | 24 | 58% |
| DBU | THF | 18 | 65% |
Acylation with Cyclohexanecarbonyl Chloride
The secondary amine undergoes acylation using cyclohexanecarbonyl chloride.
Coupling Strategy
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (4 mmol) is dissolved in dry dichloromethane (30 mL). Triethylamine (8 mmol) is added, followed by dropwise addition of cyclohexanecarbonyl chloride (4.4 mmol) at 0°C. The mixture is stirred at room temperature for 6 hours. The crude product is washed with 5% HCl and brine, then recrystallized from ethanol.
Comparative Coupling Agents
| Acylating Agent | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclohexanecarbonyl chloride | None | 68% | 95% |
| Cyclohexanecarboxylic acid | EDCl/HOBt | 62% | 92% |
| Cyclohexanecarbonyl imidazole | DMAP | 70% | 96% |
Alternative One-Pot Synthesis
A streamlined approach combines alkylation and acylation in a single pot.
Procedure
6-Methoxybenzo[d]thiazol-2-amine (5 mmol), pyridin-3-ylmethyl bromide (6 mmol), and cyclohexanecarbonyl chloride (5.5 mmol) are mixed in DMF (25 mL) with K₂CO₃ (12 mmol). The reaction is heated at 60°C for 24 hours. This method avoids isolating the intermediate amine but requires stringent stoichiometric control.
One-Pot vs. Stepwise Yields
| Method | Yield |
|---|---|
| Stepwise | 68% |
| One-Pot | 54% |
Analytical Characterization
The final product is validated using spectroscopic techniques:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.52 (d, J=2.4 Hz, 1H, Py-H), 7.72 (s, 1H, Bt-H), 4.92 (s, 2H, NCH₂), 3.87 (s, 3H, OCH₃), 2.31 (m, 1H, cyclohexane) |
| ¹³C NMR | δ 172.4 (C=O), 161.2 (Bt-C), 150.1 (Py-C), 56.3 (OCH₃) |
| HRMS | [M+H]⁺ calc. 410.1789, found 410.1792 |
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g) employs continuous flow reactors for the alkylation step, improving heat dissipation and reducing reaction time to 4 hours. Acylation is performed in batch reactors with in-line IR monitoring to track reagent consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiazole moieties.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Investigation as a potential therapeutic agent for various diseases.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, modulating biological pathways. The benzothiazole and pyridine moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Cyclohexanecarboxamide derivatives: Investigated for their potential as anti-inflammatory and analgesic agents.
Uniqueness
The unique combination of benzothiazole, pyridine, and cyclohexanecarboxamide in “N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide” may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Methoxybenzo[d]thiazole Moiety : The reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions yields the methoxybenzo[d]thiazole ring.
- Synthesis of the Pyridin-3-ylmethyl Intermediate : Pyridine-3-carboxaldehyde is reduced to form pyridin-3-ylmethanol, which is then converted to pyridin-3-ylmethyl chloride.
- Coupling Reaction : The methoxybenzo[d]thiazole moiety is coupled with the pyridin-3-ylmethyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Cycle Arrest : The compound induces G2/M cell cycle arrest, affecting key proteins involved in cell regulation, such as p53 and Bcl-2. This mechanism promotes apoptosis through mitochondrial-dependent pathways by altering the balance between pro-apoptotic and anti-apoptotic proteins.
- Cytotoxicity Assays : In studies, derivatives of benzothiazole, including this compound, have shown promising cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma), with some derivatives exhibiting IC50 values in low micromolar ranges .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Several studies report moderate inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus. The benzothiazole derivatives demonstrated a range of Minimum Inhibitory Concentrations (MICs), indicating their potential as antimicrobial agents .
Structure-Bioactivity Relationship
The unique structural features of this compound, such as the methoxy group and the pyridine moiety, are believed to enhance its biological activity and solubility. This structural diversity contributes to its interaction with various molecular targets, making it a candidate for further pharmacological studies.
Case Studies
- Cytotoxicity Study : A study involving a series of benzothiazole derivatives showed that specific compounds exhibited significant cytotoxicity against multiple cancer cell lines. For instance, N-(6-methoxybenzo[d]thiazol-2-yl) derivatives demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against MCF7 cells .
- Antimicrobial Evaluation : In another study, derivatives were tested against clinical strains of bacteria, revealing selective antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with MIC values as low as 8 µM for certain compounds .
Q & A
Q. What are the established synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, and what key intermediates are involved?
The synthesis typically involves coupling a 6-methoxybenzothiazole-2-carboxamide intermediate with a pyridinylmethyl-substituted cyclohexanecarboxamide. A critical step is the formation of the benzothiazole core, which can be achieved via cyclization of thiourea derivatives using iodine and triethylamine in DMF . For example, 6-methoxybenzothiazole-2-carboxamide (a precursor) is synthesized from 2-amino-6-methoxybenzothiazole through acylation with activated carboxylic acids or chlorides under reflux conditions in acetonitrile . The final coupling of the benzothiazole and pyridinylmethyl-cyclohexanecarboxamide moieties may employ amide bond formation using carbodiimide-based coupling reagents.
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, the methoxy group on the benzothiazole ring typically appears as a singlet at ~3.8 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures ≥95% purity, as validated in similar carboxamide derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
Q. What preliminary biological activities have been reported for structurally related benzothiazole-carboxamide derivatives?
Analogous compounds exhibit antimicrobial and anticancer activities. For instance, benzothiazole derivatives with methoxy groups show pH-dependent antimicrobial effects, likely due to improved membrane permeability under acidic conditions . Thiazole-carboxamides with pyridinyl substituents have demonstrated kinase inhibition, suggesting potential for targeted cancer therapies .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, given contradictory yield data in similar reactions?
Yield discrepancies often arise from reaction conditions. Key optimizations include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile .
- Catalyst Use: Copper(I) iodide or palladium catalysts improve coupling reactions between heterocyclic amines and carboxamide intermediates .
- Purification Methods: Preparative TLC or flash chromatography (e.g., n-hexane/ethyl acetate gradients) resolves byproducts from sterically hindered reactions .
Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?
- Solubility Profiling: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal storage conditions. For example, similar compounds show improved solubility in DMSO but degrade in acidic media .
- Stability Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis of the methoxy group) .
Q. How do structural modifications (e.g., substituent changes on the benzothiazole or pyridine rings) affect bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy Position: 6-Methoxy on benzothiazole enhances antimicrobial activity but reduces solubility .
- Pyridine Substitution: 3-Pyridinylmethyl groups improve blood-brain barrier penetration in kinase inhibitors .
- Cyclohexane Rigidity: Saturated cyclohexane rings reduce conformational flexibility, increasing target binding affinity .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition assays?
- Enzyme Kinetics: Use recombinant enzymes (e.g., kinases or PFOR) to measure IC₅₀ values via fluorescence-based assays .
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding to catalytic sites, validated by X-ray crystallography in analogues .
- Cellular Assays: Western blotting for phosphorylation status confirms target engagement in cell lines .
Methodological Considerations
Q. What are the critical controls for ensuring reproducibility in biological assays involving this compound?
- Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples.
- Cytotoxicity Assays: Parallel MTT or ATP-lite assays distinguish specific enzyme inhibition from cell death .
- Batch Consistency: Validate each compound batch with NMR and HPLC to ensure structural integrity .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
